molecular formula C3H9Cl2NO2S B13855770 3-Amino-1-propanesulfonyl Chloride Hydrochloride

3-Amino-1-propanesulfonyl Chloride Hydrochloride

Cat. No.: B13855770
M. Wt: 194.08 g/mol
InChI Key: KRFHPZKWDCKLGV-UHFFFAOYSA-N
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Description

3-Amino-1-propanesulfonyl chloride hydrochloride is a sulfonic acid derivative containing both an amino group (-NH₂) and a sulfonyl chloride (-SO₂Cl) functional group. This compound is typically utilized as an intermediate in organic synthesis, particularly for introducing sulfonamide moieties into target molecules. Its hydrochloride salt form enhances stability and solubility in polar solvents.

Properties

Molecular Formula

C3H9Cl2NO2S

Molecular Weight

194.08 g/mol

IUPAC Name

3-aminopropane-1-sulfonyl chloride;hydrochloride

InChI

InChI=1S/C3H8ClNO2S.ClH/c4-8(6,7)3-1-2-5;/h1-3,5H2;1H

InChI Key

KRFHPZKWDCKLGV-UHFFFAOYSA-N

Canonical SMILES

C(CN)CS(=O)(=O)Cl.Cl

Origin of Product

United States

Preparation Methods

Method Based on Chlorination of 3-Aminopropanol Followed by Sulfonation (Patent CN1451652A)

This method involves a two-step synthesis starting from 3-aminopropanol:

  • Chlorination Step:

    • 3-Aminopropanol is treated with hydrogen chloride (HCl) gas or concentrated hydrochloric acid under controlled temperature (40–50 °C) to form γ-chloropropylamine hydrochloride as an intermediate.
    • The reaction is typically carried out until saturation with HCl, followed by cooling and crystallization with ethanol dilution.
    • The intermediate is isolated as a hydrochloride salt.
  • Sulfonation Step:

    • The isolated γ-chloropropylamine hydrochloride is reacted with an aqueous solution of alkali metal sulfite (e.g., sodium sulfite) under reflux conditions.
    • This step introduces the sulfonic acid group via nucleophilic substitution of the chloride by sulfonate.
    • After completion, acidification with hydrochloric acid and hot filtration yield the final 3-aminopropanesulfonic acid product, which can be converted to the sulfonyl chloride derivative by further chlorination.

Advantages:

  • Uses readily available and inexpensive starting materials.
  • Mild reaction conditions suitable for industrial scale.
  • Simple operational procedure with good yield and purity.

Reaction scheme summary:

Step Reactants Conditions Product
1 3-Aminopropanol + HCl 40–50 °C, HCl gas or acid γ-Chloropropylamine hydrochloride
2 γ-Chloropropylamine hydrochloride + Na2SO3 Reflux aqueous solution 3-Aminopropanesulfonic acid

This method is documented in patent CN1451652A and includes detailed IR characterization of the intermediate and final products.

Method via Reaction of Sodium Sulfite with Acrylonitrile and Subsequent Hydrogenation (Patent CN101362709B)

This alternative industrial method involves:

  • Formation of 3-Sulfo-ethyl cyanide:

    • Sodium sulfite is dissolved in water, and acrylonitrile and sulfuric acid are added dropwise at room temperature.
    • The pH is adjusted to 6–7, and the mixture is distilled under reduced pressure to remove water, yielding 3-sulfo-ethyl cyanide and sodium sulfate.
  • Purification and Hydrogenation:

    • The crude product is dissolved in absolute ethanol, refluxed, filtered to remove sodium sulfate, and transferred to a hydrogenation reactor.
    • Raney nickel catalyst and hydrogen gas are used to fully hydrogenate the nitrile group to the amino group, producing 3-aminopropanesulfonic acid.
    • After catalyst removal and ethanol recovery, the product is isolated by cooling and filtration.
  • Conversion to Sulfonyl Chloride:

    • The sulfonic acid can be converted to the sulfonyl chloride derivative by reaction with chlorinating agents such as thionyl chloride (SOCl2).

Advantages:

  • Uses inexpensive raw materials like acrylonitrile and sodium sulfite.
  • Suitable for large-scale industrial production.
  • High purity and yield due to controlled hydrogenation.
Step Reactants Conditions Product
1 Sodium sulfite + acrylonitrile + H2SO4 Room temperature, pH 6–7 3-Sulfo-ethyl cyanide
2 3-Sulfo-ethyl cyanide + H2 + Raney Ni Reflux ethanol, hydrogenation 3-Aminopropanesulfonic acid
3 3-Aminopropanesulfonic acid + SOCl2 Anhydrous conditions 3-Amino-1-propanesulfonyl chloride

This method is described in patent CN101362709B and is notable for its industrial applicability.

Direct Synthesis from 1-Propanesulfonic Acid via Chlorination (Literature and Chemical Supplier Data)

Another common approach to obtain the sulfonyl chloride moiety involves direct chlorination of propane-1-sulfonic acid:

  • Reaction:
    Propane-1-sulfonic acid is treated with chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under anhydrous conditions to yield propane-1-sulfonyl chloride.

  • Subsequent Amination:
    The sulfonyl chloride can then be reacted with ammonia or amines to introduce the amino group at the 3-position, or the amino functionality can be introduced prior to chlorination depending on the synthetic route.

Typical reaction for sulfonyl chloride formation:

$$
\text{CH}3\text{CH}2\text{CH}2\text{SO}3\text{H} + \text{SOCl}2 \rightarrow \text{CH}3\text{CH}2\text{CH}2\text{SO}2\text{Cl} + \text{SO}2 + \text{HCl}
$$

Notes:

  • The reaction requires dry conditions to prevent hydrolysis.
  • The sulfonyl chloride intermediate is reactive and must be handled carefully.

This method is well-established in chemical synthesis and is mentioned in chemical supplier technical data.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Industrial Suitability Reference
Chlorination of 3-Aminopropanol + Sulfonation 3-Aminopropanol, HCl, Na2SO3 HCl gas/acidity, reflux, ethanol dilution Mild conditions, inexpensive raw materials High
Sodium Sulfite + Acrylonitrile + Hydrogenation Sodium sulfite, acrylonitrile, Raney Ni, H2 Room temp, reflux ethanol, hydrogenation High purity, scalable Very High
Direct Chlorination of Propanesulfonic Acid Propane-1-sulfonic acid, SOCl2 or PCl5 Anhydrous, dry conditions Simple, well-known reaction Moderate

Additional Notes on Reaction Mechanisms and Conditions

  • Chlorination Reactions:
    Chlorination of amino alcohols or sulfonic acids to form sulfonyl chlorides typically proceeds via nucleophilic substitution or electrophilic chlorination mechanisms. Controlling moisture is critical to avoid hydrolysis back to sulfonic acids.

  • Hydrogenation Step:
    The nitrile to amine hydrogenation requires a catalyst such as Raney nickel under hydrogen gas pressure. The pH is adjusted to mildly basic (pH 9–10) to optimize catalyst activity and product stability.

  • Purification: Filtration to remove inorganic salts (e.g., sodium sulfate) and distillation to recover solvents (ethanol) are important for yield and environmental considerations.

Chemical Reactions Analysis

3-Amino-1-propanesulfonyl Chloride Hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

    Hydrolysis: In the presence of water, it can hydrolyze to form 3-aminopropanesulfonic acid and hydrochloric acid.

Common reagents used in these reactions include thionyl chloride, water, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

While specific applications of "3-Amino-1-propanesulfonyl Chloride Hydrochloride" are not detailed in the provided search results, the information below covers related compounds and their uses, offering insight into potential applications.

1,3-Propane Disulfonic Acid

  • Applications: Manufacturing of a protector of renal function in AA amyloidosis, nano antibody for specifically recognizing Enterobacter sakazakii, molecular biology, immunoassay technology, photoresist composition, composite concrete water reducing agent, and nucleic acid sample preservation .
  • Formula: C3H8O6S2
  • Molar Weight: 204.21

1,3-Propane Disulfonyl Chloride

  • Applications: Manufacturing of high-performance lithium salts for battery application, curable fluorinated polymer compositions, compounds used in the treatment of bacterial infections caused by Gram-negative bacteria, and inhibitors of human immunodeficiency virus replication .
  • Formula: C3H6Cl2O4S2
  • Molar Weight: 241.097

Propane Sulfonyl Chloride

  • This compound has a wide range of applications across diverse industries, from pharmaceuticals to organic synthesis .
  • It is used in the preparation of N-(3-bromo-2,6-difluorophenyl) propane-1-sulfonamide .
  • It is also used to produce methyl 6-fluoro-2-methoxy-3-(propylsulfonamido)benzoate, which is used as an oil .

Other related applications

  • Polymers are widely used in cosmetics as film formers, fixatives, rheology modifiers, emulsifiers, and more .
  • Cosmetic polymers can be designed with thermal and chemo-sensitive properties for delivery of fragrances and other active nutrients .
  • 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]propanesulfonyl chloride can be used in the synthesis of glutamine mimics .

Mechanism of Action

The mechanism of action of 3-Amino-1-propanesulfonyl Chloride Hydrochloride involves its reactivity with nucleophiles and its ability to form stable sulfonamide bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound’s key functional groups (sulfonyl chloride and amino) differentiate it from other hydrochlorides and chlorinated propane derivatives. Below is a comparative analysis:

Table 1: Functional Group Comparison
Compound Name Functional Groups Key Reactivity
3-Amino-1-propanesulfonyl chloride HCl -SO₂Cl, -NH₂·HCl Sulfonamide formation, nucleophilic substitution
2-Amino-1-(3-chlorophenyl)propan-1-one HCl -COCl (ketone), -NH₂·HCl Acylation, aromatic substitution
3-Chloro-N,N-dimethylpropane-1-amine HCl -Cl, -N(CH₃)₂·HCl Alkylation, quaternary ammonium synthesis
Propionyl chloride -COCl Esterification, amidation

Structural and Physicochemical Properties

Table 2: Structural and Physical Data
Compound Name Molecular Formula CAS Number Molecular Weight (g/mol)
3-Amino-1-propanesulfonyl chloride HCl C₃H₈ClNO₂S·HCl Not provided ~208.5 (estimated)
2-Amino-1-(3-chlorophenyl)propan-1-one HCl C₉H₁₁Cl₂NO 474709-89-2 228.10
3-Chloro-N,N-dimethylpropane-1-amine HCl C₅H₁₃Cl₂N 5407-04-5 170.07
Propionyl chloride C₃H₅ClO 79-03-8 92.52

Key Observations :

  • Sulfonyl vs. Acyl Chlorides: Unlike propionyl chloride (acyl chloride), 3-amino-1-propanesulfonyl chloride HCl undergoes sulfonylation reactions, forming stable sulfonamides with amines .
  • Amino Group Modifications: The presence of a primary amino group (-NH₂) distinguishes it from tertiary amines like 3-chloro-N,N-dimethylpropane-1-amine HCl, which is used in pharmaceutical intermediates for quaternary ammonium salt synthesis .
  • Aromatic vs. Aliphatic Backbones: The aromatic ketone in 2-amino-1-(3-chlorophenyl)propan-1-one HCl confers distinct electronic properties, favoring electrophilic aromatic substitution over aliphatic reactivity .

Research Findings and Stability Considerations

  • Stability: Sulfonyl chlorides like 3-amino-1-propanesulfonyl chloride HCl are moisture-sensitive, requiring anhydrous conditions, whereas hydrochlorides (e.g., 3-chloro-N,N-dimethylpropane-1-amine HCl) exhibit better stability in aqueous media .
  • Toxicity : Propionyl chloride and sulfonyl chlorides pose significant inhalation hazards, necessitating strict safety protocols .

Biological Activity

3-Amino-1-propanesulfonyl chloride hydrochloride is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C3H8ClN0S
  • Molecular Weight : 143.62 g/mol
  • CAS Number : 10147-36-1

The compound exhibits biological activity primarily through its interaction with various biochemical pathways. Notably, it acts as a sulfonamide, which can inhibit the activity of certain enzymes involved in cellular signaling and metabolism.

  • Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme crucial in the bacterial folate synthesis pathway. This inhibition leads to bacteriostatic effects against a range of pathogens.
  • Modulation of Signaling Pathways : Research indicates that derivatives of sulfonamides can modulate pathways related to cell proliferation and apoptosis, particularly in cancerous cells.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines. The following table summarizes key findings from recent studies:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)0.126Induces apoptosis via caspase activation
H1975 (Lung)0.442Inhibits EGFR signaling pathways
A549 (Lung)0.500Disrupts cell cycle progression

Case Studies

  • Case Study 1: Antitumor Activity
    • A study conducted on MDA-MB-231 cells revealed that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of 0.126 µM. The compound induced apoptosis through the activation of caspases, demonstrating its potential as an antitumor agent .
  • Case Study 2: Inhibition of Lung Cancer Metastasis
    • In a BALB/c nude mouse model inoculated with H1975 lung cancer cells, administration of the compound showed a marked decrease in metastatic nodules compared to the control group. The compound effectively inhibited cell migration and invasion, suggesting its potential utility in managing lung cancer metastasis .

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that this compound possesses favorable absorption characteristics with moderate bioavailability. Toxicological assessments have shown no acute toxicity at concentrations up to 2000 mg/kg in animal models, indicating a promising safety profile for further development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-1-propanesulfonyl chloride hydrochloride, and how can reaction efficiency be quantified?

  • Methodology : The compound can be synthesized via sulfonation of 3-chloropropane derivatives followed by amination and hydrochlorination. Key steps include:

  • Sulfonation : React 3-chloro-1-propanol with chlorosulfonic acid under controlled temperature (0–5°C) to form the sulfonyl chloride intermediate.
  • Amination : Introduce the amino group via nucleophilic substitution using ammonia or ammonium hydroxide at 50–60°C for 6–8 hours.
  • Hydrochlorination : Treat the free amine with HCl gas in anhydrous ether to precipitate the hydrochloride salt .
    • Efficiency Metrics : Monitor yield (gravimetric analysis), purity (HPLC, ≥98%), and reaction completion (TLC with ninhydrin staining).

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (70:30 v/v). Retention time: ~4.2 minutes .
  • NMR : Confirm structure via ¹H NMR (D₂O): δ 3.4–3.6 ppm (m, 2H, -SO₂Cl), 2.8–3.0 ppm (t, 2H, -CH₂NH₂), 1.9–2.1 ppm (m, 2H, -CH₂-) .
  • Elemental Analysis : Match calculated vs. observed values for C, H, N, S, and Cl (±0.3% tolerance) .

Q. What stability considerations are critical for storing and handling this compound?

  • Storage : Store in airtight containers under nitrogen at –20°C to prevent hydrolysis of the sulfonyl chloride group.
  • Stability Tests : Perform accelerated degradation studies (40°C/75% RH for 6 months) and monitor impurity profiles (HPLC). Degradation products include sulfonic acid derivatives (retention time shift to ~3.8 minutes) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Case Study : Discrepancies in enzyme inhibition assays (e.g., carbonic anhydrase) may arise from varying hydrochloride salt hydration states.
  • Resolution Strategy :

  • Standardize Hydration : Characterize hydration via thermogravimetric analysis (TGA) and Karl Fischer titration.
  • Control Experiments : Compare activity of anhydrous vs. monohydrate forms under identical assay conditions .

Q. What advanced analytical methods are suitable for studying degradation pathways under stress conditions?

  • Methodology :

  • Forced Degradation : Expose the compound to oxidative (H₂O₂, 3% v/v), acidic (0.1M HCl), and photolytic (UV, 254 nm) conditions.
  • LC-MS/MS : Identify degradation products using a Q-TOF mass spectrometer in positive ion mode. Major fragments: m/z 168 (sulfonyl group loss) and m/z 94 (NH₂CH₂CH₂Cl⁺) .
    • Data Table :
Stress ConditionMajor DegradantsProposed Structure
Acidic (0.1M HCl)Sulfonic acid derivativeHO₃S-CH₂CH₂CH₂NH₂·HCl
Oxidative (H₂O₂)N-OxideO=N-CH₂CH₂SO₂Cl·HCl

Q. How can mechanistic studies elucidate the role of the sulfonyl chloride group in nucleophilic reactions?

  • Experimental Design :

  • Kinetic Studies : Track reaction rates with nucleophiles (e.g., amines, thiols) using stopped-flow spectroscopy.
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map transition states and activation energies for sulfonamide bond formation .
    • Key Insight : The electron-withdrawing sulfonyl group polarizes the C-Cl bond, enhancing reactivity toward primary amines (second-order rate constant k₂ ≈ 0.15 M⁻¹s⁻¹).

Methodological Guidelines

  • Synthetic Reproducibility : Use Schlenk-line techniques to exclude moisture during hydrochlorination .
  • Analytical Validation : Calibrate HPLC systems with USP reference standards (e.g., dopamine hydrochloride) to ensure accuracy .
  • Ethical Data Reporting : Disclose hydration state, storage conditions, and stress-test protocols in publications to enable cross-study comparisons .

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